1H-Benzimidazole, 1-(bromodifluoromethyl)-2-methyl- is a chemical compound classified under the benzimidazole family. This compound is characterized by the presence of a bromodifluoromethyl group and a methyl group at specific positions on the benzimidazole ring. The compound's unique structure lends it various applications in scientific research, particularly in pharmaceuticals and materials science.
1H-Benzimidazole, 1-(bromodifluoromethyl)-2-methyl- falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is recognized for its potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- typically involves the introduction of a bromodifluoromethyl group into the benzimidazole core. One common method includes:
The synthesis may utilize continuous flow reactors for industrial production, which enhances efficiency through optimized reaction conditions. Advanced purification techniques such as chromatography are employed to isolate the final product .
The molecular formula for 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- is . Its structure features a benzimidazole ring with a bromodifluoromethyl group at the first position and a methyl group at the second position.
The compound can participate in various chemical reactions, including:
The reactions often require specific reagents and conditions to favor the formation of desired products while minimizing side reactions. For instance, using bases like potassium carbonate can facilitate nucleophilic attacks on electrophilic centers .
The mechanism of action for compounds like 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- typically involves interactions at the molecular level with biological targets such as enzymes or receptors. The bromodifluoromethyl group may enhance lipophilicity and allow better membrane penetration, potentially leading to increased biological efficacy.
Research indicates that modifications on the benzimidazole core can significantly influence pharmacological properties, such as binding affinity and selectivity towards specific targets .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional groups and molecular interactions .
1H-Benzimidazole, 1-(bromodifluoromethyl)-2-methyl- has several applications:
Research continues to explore its efficacy in various therapeutic areas, including antiviral and anticancer activities .
The compound "1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-" is systematically named using IUPAC substitutive nomenclature rules. The parent heterocycle is 1H-benzimidazole, a bicyclic system comprising fused benzene and imidazole rings. The numbering assigns priority to the imidazole nitrogen at position 1 (N1) due to its higher precedence over carbon atoms. The substituents are then prioritized:
Substituent prioritization follows the Cahn-Ingold-Prelog (CIP) rules:
The systematic IUPAC name is:1-(Bromodifluoromethyl)-2-methyl-1H-benzimidazole
Table 1: Substituent Prioritization in IUPAC Naming
Substituent | Position | Atomic Composition | Priority Basis |
---|---|---|---|
Bromodifluoromethyl (–CF₂Br) | N1 | Br, F, F, C | Higher atomic number (Br > C) |
Methyl (–CH₃) | C2 | C, H, H, H | Lower atomic number than Br/F |
This nomenclature aligns with benzimidazole derivatives documented in chemical databases [1] [4].
Positional isomerism significantly alters the physicochemical properties of halogenated benzimidazoles. For 1-(bromodifluoromethyl)-2-methyl-1H-benzimidazole, isomers arise from:
Table 2: Hypothetical Positional Isomers and Key Properties
Isomer Structure | Steric Clash Index | Dipole Moment (Debye) | Predicted Stability |
---|---|---|---|
1-(Bromodifluoromethyl)-2-methyl- (target) | Moderate | 4.2 | High |
1-(Bromodifluoromethyl)-5-methyl- | Low | 3.8 | Moderate |
2-(Bromodifluoromethyl)-1-methyl- | Severe | 5.1 | Low |
Steric and electronic analysis:
Positional isomerism in such compounds is exploited to fine-tune reactivity for applications in catalysis or medicinal chemistry [3] [7].
Halogenated benzimidazoles exhibit structure-dependent reactivity and functionality. Key comparisons:
1. 2-Bromo-1H-benzimidazole:
2. N,2,6-Trisubstituted derivatives (e.g., N-benzyl-2-aryl-6-methyl):
3. Kinase inhibitor hybrids (e.g., halogenated benzylidenebenzohydrazides):
Table 3: Structural and Electronic Comparison of Halogenated Benzimidazoles
Compound | Substituents | Key Electronic Feature | Potential Application |
---|---|---|---|
1-(Bromodifluoromethyl)-2-methyl- | –CF₂Br (N1), –CH₃ (C2) | Strong σ-withdrawal from –CF₂Br | Electrophilic building block |
2-Bromo-1H-benzimidazole [5] | –Br (C2) | Moderate π-withdrawal at C2 | Cross-coupling precursor |
N-Benzyl-2-(4-Cl-phenyl)-6-methyl [7] | –CH₂C₆H₅ (N1), –C₆H₄Cl (C2), –CH₃ (C6) | Enhanced lipophilicity (log P ~4.0) | Antimicrobial/anticancer agents |
(Halogenated)benzylidenebenzohydrazide [6] | –CH₂N= linker with hydrazide | Halogen bonding capability | Kinase inhibition |
Electronic trends:
This comparative analysis underscores how strategic halogen placement optimizes benzimidazole derivatives for tailored applications.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: